N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride
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Overview
Description
N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride is a synthetic compound with potential applications in various scientific fields. This compound features a unique structure combining an aminocycloheptyl group, a phenyl ring, and an oxazole moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the Aminocycloheptyl Group: This step involves the alkylation of the oxazole ring with a cycloheptyl amine derivative under basic conditions.
Phenyl Group Addition: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride may serve as a probe for studying cellular processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminocycloheptyl group may facilitate binding to specific sites, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Aminocyclohexyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride
- N-[(1-Aminocyclooctyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride
- N-[(1-Aminocyclopentyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride
Uniqueness
Compared to similar compounds, N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride has a larger cycloheptyl ring, which can influence its binding affinity and selectivity for biological targets. This structural difference can result in unique pharmacological properties and potential therapeutic applications.
Biological Activity
N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride, with the CAS number 1596302-22-5, is an oxazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H24ClN3O2 with a molecular weight of 349.9 g/mol. The compound's structure features a five-membered oxazole ring, which is critical for its biological activity.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with various biological targets, including enzymes and receptors. Potential mechanisms may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Binding : It could modulate the activity of certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that oxazole derivatives, including this compound, exhibit a range of biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of various oxazole derivatives against several bacterial and fungal strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial effects.
Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|---|
11 | Candida albicans | 1.6 |
Candida tropicalis | 3.2 | |
Aspergillus niger | 1.6 | |
12 | Candida krusei | 0.8 |
Aspergillus flavus | 3.2 |
These findings suggest that the compound has potential as an antimicrobial agent and warrants further investigation into its efficacy against specific pathogens .
Anticancer Properties
Oxazole derivatives have also been studied for their anticancer potential. Research indicates that certain modifications on the oxazole ring can enhance cytotoxicity against cancer cell lines. For instance, compounds with specific substituents have shown promising results in inhibiting tumor growth in vitro.
Case Studies
Several studies have explored the biological activities of oxazole derivatives:
- Antibacterial Evaluation : A study reported that a series of substituted oxazoles exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The most potent compounds showed inhibition zones comparable to established antibiotics .
- Antifungal Activity : Another investigation focused on the antifungal properties of oxazoles against Candida species and Aspergillus species, demonstrating significant inhibition at low concentrations .
- Cytotoxicity Testing : Research assessing the cytotoxic effects of oxazole derivatives on cancer cell lines indicated that certain structural modifications could enhance their therapeutic potential .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2.ClH/c19-18(10-6-1-2-7-11-18)13-21-16(22)15-12-20-17(23-15)14-8-4-3-5-9-14;/h3-5,8-9,12H,1-2,6-7,10-11,13,19H2,(H,21,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYVQNJCKYJCSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CN=C(O2)C3=CC=CC=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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